Inverted Stereochemical Potency: 15(S)-Fluprostenol vs. 15(R)-Fluprostenol (Travoprost Acid)
In the fluprostenol series, the 16-phenoxy group reverses the typical prostaglandin stereochemical potency relationship. Unlike most prostaglandins where the 15(S)-isomer is approximately 100-fold more potent than the 15(R)-epimer, 15(S)-fluprostenol is less active as an FP agonist than 15(R)-fluprostenol [1]. Functional assays demonstrate that 15(R)-fluprostenol (travoprost acid) is a highly potent FP agonist with EC50 values in the low nanomolar range (1.4-3.6 nM) across multiple cell types, while the 15(S)-epimer exhibits significantly reduced agonist activity [2][3].
| Evidence Dimension | FP receptor functional agonist potency (EC50) |
|---|---|
| Target Compound Data | Significantly reduced potency; less active as FP agonist than 15(R)-epimer |
| Comparator Or Baseline | 15(R)-Fluprostenol (travoprost acid) EC50 = 1.4 nM (human ciliary muscle), 3.6 nM (human trabecular meshwork), 2.6 nM (mouse fibroblasts and rat aortic smooth muscle cells) |
| Quantified Difference | Qualitative reduction; exact EC50 for 15(S) not reported due to limited study |
| Conditions | FP receptor functional phosphoinositide turnover assays in multiple cell types |
Why This Matters
This inverted stereochemical preference is critical for researchers investigating FP receptor structure-function relationships, designing novel analogs, or requiring the specific 15(S)-epimer as an analytical impurity standard or negative control.
- [1] Bertin Bioreagent. (2024). 15(S)-Fluprostenol - Product Datasheet (CAT N°: 16787). View Source
- [2] Sharif, N.A., Kelly, C.R., Crider, J.Y., Williams, G.W., & Xu, S.X. (2003). Ocular Hypotensive FP Prostaglandin (PG) Analogs: PG Receptor Subtype Binding Affinities and Selectivities, and Agonist Potencies at FP and Other PG Receptors in Cultured Cells. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515. View Source
- [3] Sharif, N.A., Kelly, C.R., & Crider, J.Y. (2002). Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor. Journal of Ocular Pharmacology and Therapeutics, 18(4), 313-324. View Source
